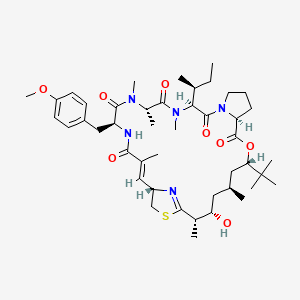

Apratoxin A

Description

Properties

CAS No. |

350791-64-9 |

|---|---|

Molecular Formula |

C45H69N5O9S |

Molecular Weight |

840.1 g/mol |

IUPAC Name |

(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone |

InChI |

InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

YGTAWXSDIPGVIB-QRWYZSQDSA-N |

SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Apratoxin A; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Apratoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin A is a potent cyclodepsipeptide of marine origin that has garnered significant interest within the scientific community due to its profound cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery of this compound, its biological source, and detailed methodologies for its isolation and purification. Furthermore, it elucidates the molecular mechanism of action, focusing on the inhibition of the protein secretory pathway. Quantitative data on its bioactivity are presented, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this promising natural product.

Discovery and Biological Source

This compound was first isolated from the marine cyanobacterium Lyngbya majuscula Harvey ex Gomont, collected in Guam.[1] Subsequent studies have identified other producing organisms, including other species of Lyngbya and cyanobacteria of the genus Moorea (formerly classified as Lyngbya), such as Moorea producens and Moorea bouillonii, found in various tropical and subtropical marine environments, including Palau and the Red Sea.[2][3][4] These filamentous cyanobacteria are known producers of a diverse array of bioactive secondary metabolites.[5]

The chemical structure of this compound, a cyclic depsipeptide of mixed peptide-polyketide biosynthetic origin, was elucidated through extensive spectroscopic analysis, including 2D NMR techniques, and chiral HPLC analysis of its hydrolysis products.[1][6] Its unique structure features a thiazoline (B8809763) ring and a novel dihydroxylated fatty acid unit.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following is a generalized experimental protocol based on methodologies described in the literature. It is important to note that specific parameters may require optimization based on the cyanobacterial species, collection site, and biomass quantity.

Experimental Protocol: Isolation of this compound

2.1.1. Biomass Collection and Preparation:

-

Collect filamentous cyanobacterial mass (e.g., Moorea producens) from its marine habitat.

-

Freeze-dry the biomass to remove water content.

-

Grind the dried biomass into a fine powder to increase the surface area for extraction.

2.1.2. Extraction:

-

Extract the powdered cyanobacterial biomass (e.g., 100 g) exhaustively with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.

-

Perform the extraction multiple times (e.g., 3 x 500 mL) to ensure complete recovery of the secondary metabolites.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2.1.3. Bioassay-Guided Fractionation:

-

Subject the crude extract to bioassay-guided fractionation to isolate the cytotoxic compounds. A common initial screen is the brine shrimp lethality assay.

2.1.4. Chromatographic Purification:

-

Step 1: Vacuum Liquid Chromatography (VLC):

-

Pre-pack a VLC column with silica (B1680970) gel.

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Apply the adsorbed extract to the top of the VLC column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) (EtOAc), and finally with EtOAc and methanol (MeOH). A typical gradient might be:

-

100% n-hexane

-

80:20 n-hexane:EtOAc

-

60:40 n-hexane:EtOAc

-

40:60 n-hexane:EtOAc

-

20:80 n-hexane:EtOAc

-

100% EtOAc

-

90:10 EtOAc:MeOH

-

100% MeOH

-

-

Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay. This compound typically elutes in the more polar fractions (e.g., 80-100% EtOAc in n-hexane).

-

-

Step 2: High-Performance Liquid Chromatography (HPLC):

-

Subject the bioactive fractions from the VLC to further purification by reversed-phase HPLC.

-

Use a C18 column and a gradient elution system, for example, with water and acetonitrile (B52724) (ACN) or methanol (MeOH), often with a modifier like trifluoroacetic acid (TFA).

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to this compound.

-

-

Step 3: Final Purification:

-

If necessary, perform a final purification step using preparative TLC or another round of HPLC under isocratic conditions to obtain pure this compound.

-

2.1.5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

Quantitative Data

Cytotoxicity of this compound and its Analogs

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines, with IC₅₀ values in the nanomolar and sub-nanomolar range. The following table summarizes the reported in vitro cytotoxicity data for this compound and some of its natural analogs.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| This compound | LoVo | Colon Cancer | 0.36 | [1] |

| KB | Nasopharyngeal | 0.52 | [1] | |

| NCI-H460 | Lung Cancer | ~0.5 | ||

| Apratoxin D | H-460 | Lung Cancer | 2.6 | [7] |

| Apratoxin H | NCI-H460 | Lung Cancer | 3.4 | [8] |

| This compound sulfoxide | NCI-H460 | Lung Cancer | 89.9 | [8] |

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through a novel mechanism of action: the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum (ER).[8][9] This process is fundamental for the proper folding, modification, and trafficking of secretory and membrane proteins.

The direct molecular target of this compound is the Sec61α subunit, the central component of the Sec61 protein translocation channel in the ER membrane.[7][9][10] By binding to Sec61α, this compound blocks the entry of newly synthesized polypeptides into the ER lumen. This leads to the accumulation of untranslocated proteins in the cytoplasm, which are subsequently targeted for proteasomal degradation.

The inhibition of the secretory pathway has profound downstream consequences, affecting multiple signaling pathways crucial for cancer cell proliferation and survival. For instance, this compound has been shown to:

-

Downregulate Receptor Tyrosine Kinases (RTKs): By preventing their entry into the secretory pathway, this compound leads to the depletion of various RTKs, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), from the cell surface.[9][11]

-

Inhibit JAK/STAT Signaling: this compound causes a rapid downregulation of the interleukin-6 signal transducer (gp130), a key component of the JAK/STAT signaling pathway.[8]

-

Induce G1-Phase Cell Cycle Arrest and Apoptosis: The disruption of protein secretion and the downregulation of critical signaling proteins ultimately lead to cell cycle arrest in the G1 phase and the induction of programmed cell death (apoptosis).[6]

Visualizations

Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway Inhibition

Caption: Mechanism of action of this compound.

References

- 1. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apratoxin H and this compound Sulfoxide from the Red Sea Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel [pubmed.ncbi.nlm.nih.gov]

- 11. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Apratoxin A-Producing Marine Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Apratoxin A, a potent cytotoxic cyclodepsipeptide produced by marine cyanobacteria. It covers the producing organisms, biosynthesis, mechanism of action, and detailed experimental protocols for isolation, purification, and characterization, designed to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a secondary metabolite produced by certain species of marine cyanobacteria, notably belonging to the genus Moorea (formerly Lyngbya).[1][2][3] It is a mixed peptide-polyketide natural product synthesized via a polyketide synthase/non-ribosomal peptide synthase (PKS/NRPS) pathway.[4] this compound has garnered significant interest in the scientific community due to its potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values in the nanomolar to sub-nanomolar range.[5][6] Its unique mechanism of action involves the inhibition of cotranslational translocation, a critical process in protein secretion, by directly targeting the Sec61α subunit of the Sec61 translocon complex in the endoplasmic reticulum.[7][8] This disruption of the secretory pathway leads to G1-phase cell cycle arrest and apoptosis.[4]

This compound-Producing Marine Cyanobacteria

The primary producers of this compound identified to date are filamentous marine cyanobacteria belonging to the genus Moorea.

Table 1: Known this compound-Producing Cyanobacteria Species

| Species Name | Former Classification | Collection Location | Reference |

| Moorea producens | Lyngbya majuscula | Nabq Mangroves, Gulf of Aqaba (Red Sea); Guam | [2][5] |

| Moorea bouillonii | Lyngbya bouillonii | Palau | [2] |

Biosynthesis of this compound

This compound is synthesized by a complex enzymatic machinery involving both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster for apratoxin has been identified and is approximately 58 kb in length, comprising 12 open reading frames.[4] The pathway involves the assembly of a polyketide chain which is subsequently fused with amino acid residues, followed by cyclization to form the final macrolide structure.

Diagram 1: Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound

Production Yield

The production of this compound can vary depending on the cyanobacterial strain and culture conditions.

Table 2: Reported Yield of this compound

| Cyanobacterial Species | Source | Extraction Method | Yield | Reference |

| Moorea producens | Culture | CH2Cl2-MeOH (2:1) extraction of biomass | 41.0 mg from 1.32 g of organic extract | [9] |

Cytotoxicity

This compound and its analogues exhibit potent cytotoxicity against a variety of human cancer cell lines.

Table 3: In Vitro Cytotoxicity (IC50) of this compound and Analogues

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | HCT116 | Colon Carcinoma | 0.36 - 0.52 | [5][6] |

| This compound | KB | Cervical Carcinoma | 0.5 | [7] |

| This compound | NCI-H460 | Lung Cancer | 2.5 | [9] |

| Apratoxin H | NCI-H460 | Lung Cancer | 3.4 | [9] |

| This compound Sulfoxide | NCI-H460 | Lung Cancer | 89.9 | [9] |

Experimental Protocols

Cultivation of Moorea producens

5.1.1. Media Preparation (SWBG-11 Medium)

The following protocol is for the preparation of 1 liter of SWBG-11 (Saltwater Blue-Green Medium).

Table 4: Composition of SWBG-11 Medium

| Component | Stock Solution Concentration | Amount per 1 L of Medium |

| NaNO₃ | 150 g/L | 10 mL |

| K₂HPO₄ | 40 g/L | 1 mL |

| MgSO₄·7H₂O | 75 g/L | 1 mL |

| CaCl₂·2H₂O | 36 g/L | 1 mL |

| Citric Acid | 6 g/L | 1 mL |

| Ferric Ammonium Citrate | 6 g/L | 1 mL |

| EDTA (disodium salt) | 1 g/L | 1 mL |

| Na₂CO₃ | 20 g/L | 1 mL |

| Trace Metal Mix A5 | See below | 1 mL |

| Instant Ocean® Sea Salt | - | 33 g |

| Distilled Water | - | to 1 L |

Trace Metal Mix A5 (per 1 L of distilled water):

-

H₃BO₃: 2.86 g

-

MnCl₂·4H₂O: 1.81 g

-

ZnSO₄·7H₂O: 0.222 g

-

Na₂MoO₄·2H₂O: 0.39 g

-

CuSO₄·5H₂O: 0.079 g

-

Co(NO₃)₂·6H₂O: 0.0494 g

Protocol:

-

Dissolve 33 g of Instant Ocean® Sea Salt in approximately 800 mL of distilled water.

-

Add the specified volumes of each stock solution to the seawater solution while stirring.

-

Bring the final volume to 1 L with distilled water.

-

Adjust the pH to 7.8-8.2 using 1M HCl or 1M NaOH.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

-

Aseptically add 1 mL of sterile filtered Vitamin B12 solution (1 mg/mL) after the medium has cooled.

5.1.2. Culture Conditions

-

Inoculation: Inoculate the sterile SWBG-11 medium with a clonal, non-axenic strain of Moorea producens.

-

Temperature: Maintain the culture at 28°C.[4]

-

Light: Provide a light intensity of 7 µmol photons s⁻¹ m⁻² on a 16:8 hour light:dark cycle.[4]

-

Aeration: Gentle aeration can be provided to ensure adequate gas exchange.

-

Harvesting: Cultures are typically harvested after several weeks to months of growth by filtration or centrifugation.

Extraction and Purification of this compound

5.2.1. Extraction

-

Freeze-dry the harvested Moorea producens biomass.

-

Extract the dried biomass exhaustively with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.

-

Combine the solvent extracts and evaporate to dryness under reduced pressure to yield a crude organic extract.

5.2.2. Solid-Phase Extraction (SPE)

-

Column: Use a reversed-phase SPE cartridge (e.g., C18 or HP20SS).

-

Conditioning: Condition the cartridge with methanol followed by water.

-

Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a stepwise gradient of decreasing polarity (e.g., 100% water, 80:20 water:methanol, etc.) to remove salts and highly polar impurities.

-

Elution: Elute the fractions containing this compound with increasing concentrations of an organic solvent such as isopropanol (B130326) or methanol (e.g., 20%, 40%, 70%, 90%, and 100% isopropanol in water).[10]

5.2.3. High-Performance Liquid Chromatography (HPLC) Purification

-

Column: Utilize a preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).

-

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile with 0.1% TFA

-

-

Gradient: A linear gradient from approximately 60% B to 100% B over 30-40 minutes is a typical starting point for purification.

-

Flow Rate: A flow rate of 2-4 mL/min is common for a preparative column of this size.

-

Detection: Monitor the elution profile at 210 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the peak of interest and confirm the presence of this compound by LC-MS analysis.

-

Final Purification: Pool the fractions containing this compound and perform a final isocratic or shallow gradient HPLC run to obtain the pure compound.

LC-MS/MS Analysis of this compound

5.3.1. Sample Preparation

-

Dissolve the purified this compound or the SPE fraction in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.

5.3.2. Chromatographic Conditions

-

Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A fast gradient from approximately 5% B to 95% B over 5-10 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

5.3.3. Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z): 840.5 [M+H]⁺

-

Product Ions (m/z): Monitor characteristic fragment ions. For structural analogues, these will differ. For example, for Apratoxin H, a pseudo c ion at m/z 725 is observed.[9]

-

-

Collision Energy: Optimize the collision energy for each transition to achieve maximum sensitivity. This is instrument-dependent but typically ranges from 20-40 eV.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Sec61 Translocon

This compound exerts its cytotoxic effect by binding to the Sec61α subunit of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. This binding event stabilizes the closed conformation of the channel, thereby physically blocking the entry of nascent polypeptide chains into the ER lumen. This inhibition of cotranslational translocation prevents the proper synthesis and localization of a wide range of secreted and membrane-bound proteins, including growth factor receptors and cytokines, ultimately leading to cell cycle arrest and apoptosis.[7][8][11]

Diagram 2: Inhibition of Sec61-Mediated Cotranslational Translocation by this compound

References

- 1. researchgate.net [researchgate.net]

- 2. himedialabs.com [himedialabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

Elucidation of the Chemical Structure of Apratoxin A: A Technical Guide

Introduction

Apratoxin A is a potent cyclodepsipeptide of mixed polyketide-peptide biosynthetic origin, first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] As a member of the apratoxin family, it has garnered significant interest within the scientific community due to its remarkable cytotoxic activity against a range of human cancer cell lines, inducing G1-phase cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the complete structural determination of this compound, from its initial isolation to the definitive assignment of its complex stereochemistry. The elucidation of its novel chemical architecture has been pivotal for subsequent synthetic efforts and the exploration of its potential as an anticancer agent.[5][6][7]

Gross Structure Determination

The initial phase of the structural elucidation focused on determining the molecular formula and the planar structure, revealing the sequence of amino acid and polyketide-derived units.

1.1. Isolation and Initial Characterization

This compound was first isolated from collections of the cyanobacterium Lyngbya majuscula from Apra Harbor, Guam.[1] The freeze-dried biological material underwent extraction with organic solvents. A series of cytotoxicity-guided solvent partitioning, normal-phase chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC) yielded this compound as a colorless, amorphous solid.[1][8]

1.2. Molecular Formula and Functional Group Analysis

The molecular formula of this compound was established through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) provided a protonated molecular ion peak [M + H]⁺ at an m/z of 840.4974.[1] This corresponded to a molecular formula of C₄₅H₆₉N₅O₈S.[1][3]

-

Infrared (IR) Spectroscopy: IR analysis indicated the presence of key functional groups. Broad absorption at 3412 cm⁻¹ suggested hydroxyl (O-H) groups, while a prominent band at 1733 cm⁻¹ was consistent with an ester carbonyl (C=O) functionality. A broad amide band was also observed with a maximum at 1623 cm⁻¹.[1]

1.3. NMR Spectroscopic Analysis for Connectivity

The core structure and connectivity of this compound were pieced together using a suite of two-dimensional (2D) NMR experiments. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY) were instrumental in establishing the linear sequence of the molecule.[1][8]

The analysis revealed a cyclodepsipeptide structure composed of a proline residue, three N-methylated amino acids (N-methylisoleucine, N-methylalanine, O-methyltyrosine), a modified cysteine residue incorporated into a thiazoline (B8809763) ring, and a novel dihydroxylated fatty acid moiety.[1][9] This unique polyketide unit was identified as 3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (Dtena).[1][2] HMBC and ROESY experiments were crucial in connecting these individual units to form the final macrocyclic structure.[8] For instance, a key ROESY correlation between a proton on the proline residue and a proton on the N-methylisoleucine residue confirmed the macrocyclic ring closure point.[8]

Stereochemical Elucidation

Determining the absolute and relative stereochemistry of the numerous chiral centers within this compound was a critical and complex challenge, addressed by a combination of chemical degradation and advanced spectroscopic methods.

2.1. Amino Acid-Derived Units

The absolute configurations of the amino acid components were determined following chemical degradation.

-

Acid Hydrolysis and Chiral HPLC: this compound was subjected to acid hydrolysis to break the amide bonds and liberate the constituent amino acids. The resulting hydrolysate was then analyzed by chiral HPLC. This analysis confirmed the L-configuration (S-stereochemistry) for Pro, N-Me-Ile, N-Me-Ala, and O-Me-Tyr.[1][8]

-

Modified Cysteine Residue: To determine the stereochemistry of the modified cysteine residue within the thiazoline ring, the molecule was first treated with ozone (ozonolysis) followed by an oxidative workup. This process converted the cysteine derivative into cysteic acid, which was then subjected to acid hydrolysis and chiral HPLC analysis, revealing it to be the D-isomer (corresponding to S-stereochemistry at C30 in the intact molecule).[8]

2.2. The Dtena Polyketide Moiety

The novel fatty acid unit, Dtena, contains multiple stereocenters whose configurations were assigned using sophisticated NMR techniques and chemical derivatization.

-

Relative Stereochemistry (J-Based Configuration Analysis): The relative stereochemistry of the Dtena unit was elucidated using a J-based configuration analysis.[2][8] This method relies on the measurement of homonuclear (³JH,H) and heteronuclear (²,³JC,H) spin-coupling constants. The magnitudes of these coupling constants provide information about the dihedral angles between adjacent protons and between protons and carbons, allowing for the determination of the relative arrangement (e.g., syn or anti) of substituents along the acyclic carbon chain.[1]

-

Absolute Stereochemistry (Mosher Analysis): The absolute stereochemistry of the Dtena moiety was established by Mosher analysis.[2][8] This chemical derivatization technique involves reacting the free hydroxyl groups of the Dtena unit with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the ¹H NMR chemical shift differences (Δδ) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol stereocenter can be determined.

Structural Confirmation via Total Synthesis

The definitive confirmation of the elucidated structure of this compound was achieved through its total chemical synthesis.[5][6] Multiple synthetic routes have been successfully developed.[7][9][10] The synthetic this compound was shown to be identical to the natural product based on a comparison of their spectroscopic data (¹H NMR, Mass Spectrometry), thin-layer chromatography (TLC) behavior, and specific rotation, thereby validating the proposed structure.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered during the structural elucidation of this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₅H₆₉N₅O₈S | [1][3] |

| Molecular Mass | 840.12426 g/mol | [3] |

| HR-FABMS [M+H]⁺ | m/z 840.4974 (obs.), 840.4945 (calc.) | [1] |

| Optical Rotation | [α]²⁵D -161 (c 1.33, MeOH) | [1] |

| IR Absorptions (cm⁻¹) | 3412 (O-H), 1733 (ester C=O), 1623 (amide C=O) | [1] |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC₅₀ (nM) | Reference |

| KB (human oral carcinoma) | 0.52 | [1] |

| LoVo (human colon adenocarcinoma) | 0.36 | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the structural elucidation of this compound.

1. Isolation of this compound

-

Extraction: Freeze-dried samples of Lyngbya majuscula were extracted with a mixture of organic solvents (e.g., dichloromethane/methanol).

-

Chromatography: The crude extract was subjected to cytotoxicity-guided fractionation using normal-phase column chromatography followed by purification using reversed-phase HPLC to yield pure this compound.[1]

2. Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer with a fast atom bombardment (FAB) ion source was used.

-

Procedure: The purified sample was dissolved in a suitable matrix and ionized. The mass-to-charge ratio (m/z) of the resulting protonated molecular ion was measured with high accuracy to allow for the determination of the elemental composition and molecular formula.[1]

3. NMR Spectroscopy

-

Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) were used.

-

Sample Preparation: The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Experiments Performed: A standard suite of 1D (¹H, ¹³C) and 2D NMR experiments were conducted, including COSY, HMBC, and ROESY, to establish proton-proton and proton-carbon correlations over two to three bonds, and through-space proximities, respectively.[1][8]

4. Chiral Analysis of Amino Acids

-

Hydrolysis: A sample of this compound was hydrolyzed in 6N HCl at an elevated temperature (e.g., 110°C) for approximately 24 hours to cleave all amide bonds.

-

Analysis: The resulting amino acid mixture was analyzed using a chiral HPLC column with a suitable mobile phase. The retention times of the components were compared with those of authentic L- and D-amino acid standards to determine their absolute configurations.[1][8]

5. Mosher Ester Analysis

-

Esterification: The isolated Dtena moiety (or a fragment thereof containing the secondary alcohols) was treated separately with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding (S)- and (R)-MTPA diastereomeric esters.

-

¹H NMR Analysis: ¹H NMR spectra were acquired for both diastereomers.

-

Configuration Assignment: The chemical shifts of protons adjacent to the esterified carbinol center were compared. The difference in chemical shifts (Δδ = δS - δR) was calculated. A positive Δδ for protons on one side of the carbinol center and a negative Δδ for those on the other side allows for the unambiguous assignment of the absolute configuration of that center.[2]

Visualizations

The following diagrams illustrate key workflows and concepts in the structural elucidation of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. datapdf.com [datapdf.com]

- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Molecular Siege of the Cell: Apratoxin A's Direct Assault on the Sec61 Translocon

A Technical Guide for Researchers and Drug Development Professionals

Core Target: Sec61α, the central subunit of the protein translocation channel in the endoplasmic reticulum.

Mechanism of Action: Inhibition of cotranslational translocation, leading to a cascade of downstream effects including the suppression of oncogenic signaling pathways.

This technical guide provides an in-depth exploration of the molecular interactions between the potent marine cyanotoxin, Apratoxin A, and its primary cellular target. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the complex biological processes involved.

Executive Summary

Quantitative Analysis of this compound's Biological Activity

The potency of this compound and its synthetic analogs has been extensively documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar to low nanomolar efficacy in inducing cytotoxicity and inhibiting key cellular processes.

| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |

| This compound | HCT116 (Colon) | Cytotoxicity | 0.36 - 0.52 | Not explicitly cited |

| NCI/ADR-RES (Ovarian) | Cytotoxicity | 0.48 | Not explicitly cited | |

| OVCAR-3 (Ovarian) | Cytotoxicity | 0.51 | Not explicitly cited | |

| 786-0 (Renal) | Cytotoxicity | 0.38 | Not explicitly cited | |

| NCI-H460 (Lung) | Cytotoxicity | 0.43 | Not explicitly cited | |

| SF-295 (CNS) | Cytotoxicity | 0.41 | Not explicitly cited | |

| RXF 393 (Renal) | Cytotoxicity | 0.47 | Not explicitly cited | |

| SNB-75 (CNS) | Cytotoxicity | 0.44 | Not explicitly cited | |

| UACC-257 (Melanoma) | Cytotoxicity | 0.42 | Not explicitly cited | |

| UACC-62 (Melanoma) | Cytotoxicity | 0.45 | Not explicitly cited | |

| MDA-MB-435 (Melanoma) | Cytotoxicity | 0.49 | Not explicitly cited | |

| Apratoxin S4 | HCT116 (Colon) | Cytotoxicity | 1.3 | [5] |

| A549 (Lung) | Cytotoxicity | 1.8 | [5] | |

| PANC-1 (Pancreatic) | Cytotoxicity | 1.2 | [5] | |

| HCT116 (Colon) | VEGF-A Secretion | 0.3 | [5] | |

| Apratoxin S10 | A498 (Renal) | Cytotoxicity | 1.2 | Not explicitly cited |

| Huh7 (Liver) | Cytotoxicity | 2.1 | Not explicitly cited | |

| NCI-H727 (Lung) | Cytotoxicity | 1.5 | Not explicitly cited | |

| A498 (Renal) | VEGF-A Secretion | ~1 | Not explicitly cited | |

| Huh7 (Liver) | VEGF-A Secretion | ~1 | Not explicitly cited | |

| NCI-H727 (Lung) | VEGF-A Secretion | ~1 | Not explicitly cited | |

| A498 (Renal) | IL-6 Secretion | ~1 | Not explicitly cited | |

| Huh7 (Liver) | IL-6 Secretion | ~1 | Not explicitly cited |

Note: While IC50 values provide a measure of the functional potency of this compound, a definitive dissociation constant (Kd) for its binding to Sec61α has not been explicitly reported in the reviewed literature. The potent biological effects observed at low nanomolar concentrations strongly suggest a high-affinity interaction.

Signaling Pathways and Downstream Consequences

The inhibition of Sec61 by this compound initiates a cascade of events that profoundly impact cellular function, particularly in cancer cells that are highly dependent on the secretory pathway for their growth and survival.

Inhibition of Cotranslational Translocation

The primary mechanism of this compound is the physical obstruction of the Sec61 translocon, preventing the entry of nascent polypeptide chains into the ER. This process is fundamental for the proper folding, modification, and trafficking of proteins destined for the cell membrane, secretion, or residence within the organelles of the secretory pathway.

Downregulation of Receptor Tyrosine Kinases and Growth Factors

A critical consequence of Sec61 inhibition is the failure of RTKs to be properly synthesized and integrated into the cell membrane. This leads to their accumulation in the cytoplasm and subsequent degradation, effectively stripping the cancer cell of key signaling receptors. Concurrently, the secretion of their cognate ligands, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6), is also blocked.[5][6][7][8] This dual blockade of both receptor and ligand disrupts the autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.

Key Experimental Protocols

The elucidation of this compound's mechanism of action has relied on a suite of sophisticated biochemical and cell-based assays. The following sections provide detailed methodologies for cornerstone experiments.

In Vitro Cotranslational Translocation Assay

This assay directly assesses the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.

Objective: To determine if this compound inhibits the translocation of a model protein into ER microsomes in a cell-free system.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

Canine pancreatic rough microsomes (RMs)

-

Plasmid DNA encoding a secretory protein with a signal sequence (e.g., preprolactin)

-

T7 or SP6 RNA polymerase for in vitro transcription

-

[³⁵S]-Methionine for radiolabeling

-

RNase-free water, buffers, and reagents

-

This compound

-

Proteinase K

-

SDS-PAGE gels and autoradiography equipment

Procedure:

-

In Vitro Transcription:

-

Linearize the plasmid DNA downstream of the coding sequence.

-

Set up a transcription reaction using T7 or SP6 RNA polymerase to generate mRNA encoding the secretory protein.

-

Purify the mRNA.

-

-

In Vitro Translation and Translocation:

-

Prepare a master mix of rabbit reticulocyte lysate containing [³⁵S]-Methionine, amino acids, and energy sources.

-

Aliquot the master mix into tubes.

-

To the experimental tubes, add this compound at various concentrations. To the control tube, add vehicle (e.g., DMSO).

-

Add the purified mRNA to each tube to initiate translation.

-

Immediately add canine pancreatic rough microsomes to each tube.

-

Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.

-

-

Protease Protection Assay:

-

Divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K. To the other, add buffer.

-

Incubate on ice for 30 minutes. Proteinase K will digest any protein not protected within the microsomes.

-

Add a protease inhibitor (e.g., PMSF) to stop the digestion.

-

-

Analysis:

-

Analyze all samples by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.

-

Expected Result: In the absence of this compound, a protected, translocated protein band (often with its signal peptide cleaved, resulting in a slightly lower molecular weight) will be visible in the Proteinase K-treated lane. In the presence of effective concentrations of this compound, this protected band will be absent or significantly reduced, indicating inhibition of translocation.

-

Photo-Crosslinking for Target Identification

Photo-crosslinking is a powerful technique to covalently link a small molecule inhibitor to its protein target upon UV irradiation, enabling definitive target identification.

Objective: To demonstrate a direct interaction between a photoreactive analog of this compound and the Sec61α protein.

Materials:

-

A photoreactive analog of this compound (containing a diazirine or benzophenone (B1666685) moiety).

-

HeLa cells or other suitable cell line.

-

Cell lysis buffer.

-

Antibodies specific for Sec61α and other potential binding partners.

-

Protein A/G beads for immunoprecipitation.

-

UV lamp (365 nm).

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Treatment:

-

Culture HeLa cells to ~80% confluency.

-

Treat the cells with the photoreactive this compound analog for a specified time. Include control groups with no treatment and with a non-photoreactive this compound analog.

-

-

UV Crosslinking:

-

Wash the cells with ice-cold PBS to remove excess compound.

-

Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking.

-

-

Cell Lysis and Immunoprecipitation:

-

Lyse the cells in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Incubate the lysate with an antibody against Sec61α (or other candidate proteins) overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Analysis:

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an antibody that recognizes a tag on the this compound analog (if present) or by mass spectrometry to identify the crosslinked protein.

-

Expected Result: A band corresponding to the molecular weight of Sec61α (or a Sec61α-Apratoxin adduct) will be detected in the immunoprecipitate from cells treated with the photoreactive analog and exposed to UV light. This band should be absent or significantly reduced in the control groups.

-

Conclusion

This compound represents a potent and specific inhibitor of the Sec61 translocon, a critical component of the cellular protein secretion machinery. Its ability to disrupt the biogenesis of a wide range of oncoproteins and growth factors underscores its potential as a lead compound for the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a comprehensive overview of the molecular basis of this compound's activity, offering a foundation for further research and drug development efforts targeting the secretory pathway. The continued exploration of the structure-activity relationships of this compound and the development of more targeted analogs hold significant promise for the future of cancer therapy.

References

- 1. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.uees.edu.ec [research.uees.edu.ec]

- 8. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Apratoxin A: A PKS/NRPS Assembly Line

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Apratoxin A is a potent cyclodepsipeptide of marine cyanobacterial origin, first isolated from Lyngbya majuscula and later found in other species such as Moorea bouillonii.[1] It exhibits significant cytotoxicity against a range of cancer cell lines, making it a molecule of high interest for drug development.[2][3] The complex architecture of this compound, featuring a polyketide-derived chain and a modified pentapeptide, is the product of a sophisticated hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic assembly line.[4][5] This guide provides a detailed overview of the biosynthetic pathway, presenting key data and experimental methodologies for its study.

The Apratoxin Biosynthetic Gene Cluster (apr)

The genetic blueprint for this compound biosynthesis is encoded in the apr gene cluster, a contiguous stretch of DNA approximately 58 kb in length. First identified through a combination of single-cell genomic sequencing and metagenomic library screening, the cluster contains 12 open reading frames (ORFs), designated aprA through aprL. The overall architecture is a type I modular mixed PKS/NRPS system, comprising a unique loading module and nine extension modules—four for polyketide synthesis and five for non-ribosomal peptide synthesis.[6]

The PKS/NRPS Assembly Line: A Step-by-Step Synthesis

The biosynthesis of this compound is a modular process, with each module responsible for the incorporation and, in some cases, modification of a specific building block. The process begins with a unique loading module and proceeds through a series of condensation reactions, culminating in the cyclization and release of the final product.

Loading Module: Formation of the t-Butyl Starter Unit

A distinctive feature of this compound is its t-butyl group, which serves as the starter unit for the entire assembly line.[2] This unusual moiety is synthesized by the loading module, AprA.[7] AprA is a remarkable PKS loading module that contains an inactive "pseudo" GCN5-related N-acetyltransferase (ΨGNAT) domain, flanked by two methyltransferase domains (MT1 and MT2).[7] Structural and biochemical studies have revealed that the synthesis of the pivaloyl-acyl carrier protein (ACP) starter unit is a multi-step process primed by the fatty acid synthase malonyl acyltransferase (FabD), which compensates for the inactive ΨGNAT domain.[7]

Elongation Modules: Building the Polyketide and Peptide Chains

Following the loading of the pivaloyl starter unit, the growing chain is passed sequentially through the nine extension modules. The four PKS modules are responsible for adding ketide units, while the five NRPS modules incorporate amino acid residues. The specific domains within each module (e.g., ketosynthase [KS], acyltransferase [AT], ketoreductase [KR] in PKS modules; condensation [C], adenylation [A], peptidyl carrier protein [PCP] in NRPS modules) dictate the structure of the elongating chain.

The proposed sequence of modules and their incorporated units is as follows:

-

Loading (AprA): Pivaloyl-ACP (t-butyl starter unit)

-

Module 1 (PKS): Extends with a malonyl-CoA derived unit.

-

Module 2 (PKS): Further extension and modification.

-

Module 3 (NRPS): Incorporates a modified cysteine.

-

Module 4 (NRPS): Incorporates O-methyl-tyrosine.

-

Module 5 (NRPS): Incorporates N-methyl-alanine.

-

Module 6 (NRPS): Incorporates N-methyl-isoleucine.

-

Module 7 (NRPS): Incorporates proline.

-

Module 8 (PKS): Another polyketide extension.

-

Module 9 (PKS): The final polyketide extension.

Termination: Cyclization and Release

The final step in the biosynthesis is the release and macrocyclization of the linear precursor. This is typically carried out by a thioesterase (TE) domain, which is often found at the C-terminus of the final NRPS or PKS module. The exact mechanism of cyclization in this compound biosynthesis is still under investigation but is proposed to involve a novel off-loading and cyclization mechanism.[6]

Quantitative Data

While detailed kinetic data for each enzymatic step in the this compound pathway is not extensively available in the public domain, several studies have provided quantitative insights into its production and activity.

| Parameter | Value | Source Organism/System | Reference |

| Heterologous Production Yield | |||

| (2R,3R,5R,7R)-3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid | 9.7 mg/L | Anabaena sp. PCC7120 | [8] |

| Cytotoxicity (IC50) | |||

| This compound vs. H-460 cancer cells | 2 nM | [9] | |

| Apratoxin F vs. H-460 cancer cells | 14 nM | [9] | |

| This compound vs. various human tumor cell lines | 0.36 - 0.52 nM | [3] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of advanced molecular biology and analytical chemistry techniques.

Identification of the apr Gene Cluster

The identification of the apr gene cluster was a significant challenge due to the complex microbial assemblages in which the producing cyanobacteria are found. A dual-method approach was employed:

-

Single-Cell Genome Amplification:

-

Individual filaments of L. bouillonii were isolated via micromanipulation.

-

The genomic DNA from a single filament was amplified using Multiple Displacement Amplification (MDA).

-

The amplified DNA was sequenced using 454 pyrosequencing.

-

Bioinformatic analysis of the resulting contigs was used to identify sequences with homology to known PKS and NRPS genes.[6]

-

-

Metagenomic Library Screening:

-

High molecular weight DNA was extracted from a bulk culture of L. bouillonii.

-

This DNA was used to construct a fosmid library in an E. coli host.

-

Primers designed from the sequences obtained via single-cell genomics were used to screen the fosmid library by PCR.

-

Positive fosmids were then sequenced to obtain the full, contiguous apr gene cluster.[6]

-

Heterologous Expression of the Polyketide Sub-cluster

To confirm the function of a portion of the gene cluster, the sub-cluster responsible for the synthesis of the C33-C45 polyketide fragment was heterologously expressed.[8]

-

Gene Cluster Isolation and Engineering:

-

The 25-kb sub-cluster containing the aprA-G genes was isolated from a Moorea bouillonii environmental DNA library.

-

A type-II thioesterase (TEII) domain was engineered into the construct to facilitate the release of the polyketide product.

-

A rhamnose-inducible promoter (Prha) was placed upstream of the gene cluster to control its expression.[8]

-

-

Transformation and Expression:

-

The engineered construct was introduced into the filamentous cyanobacterium Anabaena sp. PCC7120.

-

Cultures were grown to a suitable density, and gene expression was induced by the addition of rhamnose (5 mM).[8]

-

-

Product Analysis:

-

After a period of induction, the cyanobacterial cells were harvested and extracted.

-

The extract was analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the produced polyketide.[8]

-

Visualizations

Biosynthetic Pathway of this compound

Caption: The modular assembly line for this compound biosynthesis.

Experimental Workflow for apr Gene Cluster Identification

Caption: Workflow for the identification of the apratoxin gene cluster.

References

- 1. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00713K [pubs.rsc.org]

- 3. Khan Academy [khanacademy.org]

- 4. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]

- 5. pnas.org [pnas.org]

- 6. Single Cell Genome Amplification Accelerates Identification of the Apratoxin Biosynthetic Pathway from a Complex Microbial Assemblage | PLOS One [journals.plos.org]

- 7. Biosynthesis of t-Butyl in this compound: Functional Analysis and Architecture of a PKS Loading Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heterologous production of the C33–C45 polyketide fragment of anticancer apratoxins in a cyanobacterial host - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Gene Cluster Analysis of Apratoxin A Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the genetic and biochemical underpinnings of Apratoxin A biosynthesis. This compound, a potent cytotoxic cyclodepsipeptide of cyanobacterial origin, is a molecule of significant interest in anticancer drug development due to its ability to induce G1-phase cell cycle arrest and apoptosis.[1] A thorough understanding of its biosynthetic pathway is critical for efforts in pathway engineering and the generation of novel, therapeutically valuable analogs. This document details the organization of the biosynthetic gene cluster, the enzymatic pathway, and the key experimental methodologies employed in its discovery and characterization.

Genetic Organization of the Apratoxin (apra) Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large, contiguous set of genes, referred to as the apra biosynthetic gene cluster (BGC). This cluster was identified from the filamentous marine cyanobacterium Moorea bouillonii (formerly Lyngbya bouillonii).[2] The apra BGC is a type I modular mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system, which is characteristic of many complex natural products.[1][2]

The core quantitative features of the apra gene cluster are summarized below.

| Parameter | Value | Reference |

| Gene Cluster Size | ~58 kb | [1][2] |

| Number of Open Reading Frames (ORFs) | 12 | [1][2] |

| Biosynthetic System Type | Type I modular mixed PKS/NRPS | [1][2] |

| Producing Organism | Moorea bouillonii PNG 5-198 | [3] |

| Final Product Molecular Formula | C₄₅H₆₉N₅O₈S | [1] |

| Final Product Molar Mass | 840.12426 g/mol | [1] |

The this compound Biosynthetic Pathway

The assembly of this compound is a multi-step process involving a series of enzymatic modules encoded by the apra gene cluster. The pathway features a unique loading module for the incorporation of a t-butyl group and several extension modules that append polyketide and amino acid building blocks.

Initiation and Formation of the t-Butyl Starter Unit

A distinctive feature of this compound is its t-butyl group, the formation of which is a critical initiating step.[3] This process is catalyzed by the loading module AprA .[3][4]

-

Priming: The process begins with the fatty acid synthase malonyl-acyltransferase (FabD), which loads a malonyl group onto the Acyl Carrier Protein (ACP) domain of AprA, forming malonyl-ACP.[3] This represents a key instance of crosstalk between primary and secondary metabolism.

-

Double Methylation: The first methyltransferase domain of the loading module, MT1, catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to malonyl-ACP, yielding dimethylmalonyl-ACP.[3]

-

Decarboxylative Methylation: The second methyltransferase domain, MT2, then facilitates a coupled decarboxylation and methylation reaction, transforming dimethylmalonyl-ACP into the final pivaloyl-ACP starter unit.[3] Notably, the AprA module contains an inactive "pseudo" GCN5-related N-acetyltransferase (ΨGNAT) domain.[3]

PKS and NRPS Extension Modules

Following initiation, the pivaloyl starter unit is passed to the subsequent modules of the hybrid PKS/NRPS machinery for chain elongation and modification. The assembly line is composed of a series of modules on the multienzymes AprB and AprC, where each module is responsible for the incorporation and modification of one building block. The final product is released and cyclized by a terminal thioesterase (TE) domain, likely located at the end of AprC.

The proposed sequence of domains involved in the biosynthesis is outlined in the diagram below.

Experimental Protocols for Gene Cluster Analysis

The identification and characterization of the apra gene cluster required a sophisticated, multi-pronged approach to overcome the challenges of working with non-axenic (unculturable in pure form) cyanobacteria.[2]

Gene Cluster Identification and Cloning

The strategy combined single-cell genomics with metagenomic library screening to isolate the complete gene cluster from a complex microbial sample.[2]

Protocol Outline:

-

Single Filament Isolation: Individual filaments of M. bouillonii are isolated from the unialgal culture using micromanipulation. This step is crucial to separate the cyanobacterial DNA from the rich community of heterotrophic bacteria living in its polysaccharide sheath.[2]

-

Whole Genome Amplification (WGA): The minuscule amount of DNA from a single filament is amplified using Multiple Displacement Amplification (MDA). MDA uses the highly processive bacteriophage φ29 DNA polymerase to isothermally amplify the entire genome, providing sufficient DNA for sequencing.[2]

-

Initial Sequencing and Marker Identification: The amplified DNA is partially sequenced. Bioinformatic analysis is then used to screen for conserved gene motifs characteristic of PKS/NRPS pathways, such as HMG-CoA Synthase (HCS) homolog genes, which were predicted to be part of the apra cluster.[2]

-

Metagenomic Library Construction: Concurrently, total DNA is extracted from a bulk culture of M. bouillonii and its associated bacteria. This metagenomic DNA is used to construct a fosmid library, where large fragments of DNA are cloned into vectors.

-

Library Screening and Contig Assembly: The fosmid library is screened using PCR with primers designed from the sequences obtained in step 3. Positive fosmids are then fully sequenced and assembled to reconstruct the entire ~58 kb apra gene cluster.[2]

Functional Analysis of Biosynthetic Enzymes

To confirm the role of specific enzymes, particularly the unusual AprA loading module, in vitro biochemical assays are essential.

General Protocol:

-

Gene Cloning and Protein Expression: The gene of interest (e.g., aprA) or specific domains are amplified from the cluster and cloned into an expression vector (e.g., pMCSG7).[5] The protein is then overexpressed in a suitable host like E. coli and purified.

-

Biochemical Assay: The purified enzyme is incubated with predicted substrates and cofactors. For example, to test AprA's function, the enzyme is incubated with malonyl-CoA, S-adenosylmethionine (SAM), and a purified holo-ACP.[3]

-

Product Analysis: The reaction products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of the expected intermediates, such as dimethylmalonyl-ACP and pivaloyl-ACP.[3]

Precursor Incorporation Studies

These experiments are used to verify the building blocks of the final natural product.

General Protocol:

-

Culturing: The producing organism (M. bouillonii) is cultured in a suitable medium.

-

Feeding of Labeled Precursors: Isotopically labeled versions of suspected precursors (e.g., ¹³C- or ¹⁴C-labeled amino acids or acetate) are added to the culture medium.

-

Extraction and Purification: After a period of incubation, this compound is extracted from the culture and purified.

-

Structural Analysis: The purified this compound is analyzed by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic labels, thereby confirming the biosynthetic origins of different parts of the molecule.

Conclusion

The analysis of the this compound biosynthetic gene cluster provides a detailed blueprint for the enzymatic assembly of a potent anticancer agent. The discovery, achieved through an innovative combination of single-cell genomics and metagenomics, has illuminated a unique biochemical pathway, including the novel mechanism for t-butyl group formation.[2][3] This foundational knowledge enables targeted genetic engineering and synthetic biology approaches to produce novel Apratoxin analogs with potentially improved pharmacological properties, paving the way for the development of next-generation therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Single Cell Genome Amplification Accelerates Identification of the Apratoxin Biosynthetic Pathway from a Complex Microbial Assemblage | PLOS One [journals.plos.org]

- 3. Biosynthesis of t-Butyl in this compound: Functional Analysis and Architecture of a PKS Loading Module - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. pubs.acs.org [pubs.acs.org]

3D conformational analysis of the Apratoxin A structure.

An In-depth Technical Guide to the 3D Conformational Analysis of the Apratoxin A Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent cyclodepsipeptide of marine origin, first isolated from the cyanobacterium Lyngbya majuscula.[1][2] As a member of the apratoxin family of cytotoxins, it exhibits powerful anticancer properties, primarily by inducing G1-phase cell cycle arrest and apoptosis.[3] The complex molecular architecture of this compound, a 25-membered ring of mixed peptide-polyketide biogenesis, dictates its biological activity.[2][4] A thorough understanding of its three-dimensional (3D) conformation is therefore paramount for elucidating its mechanism of action and for the rational design of synthetic analogs with improved therapeutic profiles.

This technical guide provides a detailed overview of the methodologies used to determine the 3D structure of this compound, presents key conformational data, and outlines the experimental and computational workflows involved.

Methodologies for 3D Conformational Analysis

The elucidation of this compound's conformation is a multi-step process that integrates several analytical and computational techniques to define its stereochemistry and spatial arrangement in solution.

Spectroscopic and Chromatographic Techniques

The foundational analysis relies on a suite of spectroscopic and chromatographic methods to determine the molecule's gross structure and the absolute configuration of its constituent parts.

-

2D NMR Spectroscopy : A variety of two-dimensional Nuclear Magnetic Resonance (NMR) experiments are essential for assigning the complex proton (¹H) and carbon (¹³C) signals and establishing connectivity. Techniques such as COSY, TOCSY, HMQC, and HMBC are used to piece together the molecular skeleton.[5]

-

ROESY/NOESY : Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for identifying protons that are close in space, providing the distance restraints necessary for 3D modeling.[2][6] A strong ROESY cross-peak, for instance, was key to confirming the macrocyclic connection between the Pro and N-Me-Ile residues.[2][6]

-

J-Based Configuration Analysis : The relative stereochemistry of the novel polyketide unit (3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid) was determined using proton-proton (³J(H,H)) and carbon-proton (²,³J(C,H)) spin-coupling constants.[1][2]

-

Chiral HPLC Analysis : To determine the absolute stereochemistry of the amino acid components, this compound is hydrolyzed, and the resulting amino acids are analyzed by chiral High-Performance Liquid Chromatography (HPLC).[1][2] This revealed the L configuration for Pro, N-Me-Ile, N-Me-Ala, and O-Me-Tyr, and the D configuration for the cysteine-derived unit.[2]

-

Mosher Analysis : The absolute stereochemistry of the dihydroxylated fatty acid portion was established using Mosher's method.[1]

Computational Molecular Modeling

Computational methods are used to translate the experimental NMR data into a physically realistic 3D model.

-

Distance Geometry (DG) : The interproton distance restraints obtained from ROESY spectra are used as inputs for distance geometry calculations. This algorithm generates an ensemble of 3D structures that are consistent with the experimental distance constraints.[1][7]

-

Restrained Molecular Dynamics (rMD) : The structures generated by DG are further refined using restrained molecular dynamics simulations. This process uses the laws of classical mechanics to simulate the motion of the atoms over time while applying energy penalties for conformations that violate the experimental restraints, leading to a set of low-energy, stable conformers.[1][7]

Key Conformational Features of this compound

The combined analytical approach reveals several critical features of the this compound structure in solution.

-

Macrocyclic Structure : It is a 25-membered cyclodepsipeptide.[4]

-

Thiazoline (B8809763) Ring Bend : The 3D structure features a distinctive, nearly rectangular bend at the thiazoline ring. This structural motif is crucial for constraining the overall conformation of the macrocycle.[8]

-

Cis-Trans Amide Bond Isomerism : NMR analysis in solvents like CD₃CN shows that this compound exists as a mixture of two primary conformers in solution.[5][8] These conformers arise from the cis-trans isomerization of the tertiary amide bond between O-methyltyrosine (Tyr(Me)) and N-methylalanine (MeAla). The two conformers can be distinguished by unique chemical shifts for their N-Me groups.[8] The trans-amide conformation is typically the major form.[4]

-

Side Chain Orientation : In the dominant conformation, the side chains of key residues, such as Tyr(Me), are oriented towards the exterior of the macrocyclic structure.[4]

Data Presentation

The following tables summarize the key experimental techniques and the types of data used in the conformational analysis of this compound.

Table 1: Summary of Experimental Techniques and Their Purpose

| Technique | Purpose | Reference |

| 2D NMR (COSY, TOCSY, HMQC, HMBC) | Elucidation of the gross structure and assignment of ¹H and ¹³C chemical shifts. | [1][2] |

| ROESY / NOESY | Determination of through-space proton-proton proximities to provide distance restraints for 3D modeling. | [2][6] |

| J-Based Configuration Analysis | Determination of the relative stereochemistry of the polyketide unit via ³J(H,H) and ²,³J(C,H) coupling constants. | [1][7] |

| Chiral HPLC Analysis | Determination of the absolute configuration (L or D) of the amino acid residues after acid hydrolysis. | [1][2] |

| Mosher Analysis | Establishment of the absolute stereochemistry of the dihydroxylated fatty acid unit. | [1] |

| Distance Geometry (DG) | Generation of initial 3D structural models based on NMR-derived distance restraints. | [1][7] |

| Restrained Molecular Dynamics (rMD) | Refinement of the DG-generated structures to produce a set of low-energy, solution-state conformers. | [1][7] |

Table 2: Representative NMR Data for Conformational Analysis

| Data Type | Description | Role in Conformational Analysis |

| ¹H & ¹³C Chemical Shifts | Unique resonance frequencies for each nucleus. | Two distinct sets of signals for several nuclei indicate the presence of two conformers (cis/trans amide).[8] |

| ³J(H,H) Coupling Constants | Scalar coupling between protons three bonds apart. | Used in Karplus-type analysis to estimate dihedral angles within the structure.[1] |

| ROESY Cross-Peaks | Correlation between protons that are close in space (< 5 Å). | Provide crucial distance restraints. A strong ROE between H14 (Tyr(Me)) and H18 (MeAla) is characteristic of the cis-amide conformer.[8] |

| N-Me Group Signals | Chemical shifts of the N-methyl protons. | Serve as sensitive probes to differentiate and quantify the ratio of trans- and cis-amide bond conformers.[5][8] |

Experimental and Computational Protocols

Protocol 1: General Workflow for 3D Structure Elucidation

-

Sample Preparation : Dissolve a pure sample of this compound in a deuterated solvent, typically acetonitrile-d₃ (CD₃CN), for NMR analysis.[5][8]

-

NMR Data Acquisition : Perform a comprehensive suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HMQC, HMBC, ROESY) at a high-field strength.

-

Spectral Assignment : Assign all ¹H and ¹³C resonances using the correlation data from the 2D NMR spectra.

-

Stereochemistry Determination :

-

Distance Restraint Generation : Integrate the cross-peaks from the ROESY spectrum to classify interproton distances as strong, medium, or weak, which correspond to upper bond distance limits (e.g., <2.5 Å, <3.5 Å, <5.0 Å).

-

Computational Modeling :

-

Structural Validation : Analyze the final ensemble of structures to ensure they are consistent with the original experimental data and have reasonable molecular geometries.

Mandatory Visualizations

Caption: Workflow for 3D Conformational Analysis of this compound.

Caption: Simplified signaling pathway of this compound leading to apoptosis.

Conclusion

The 3D conformational analysis of this compound reveals a well-defined, yet dynamic, structure in solution governed by the constraints of its macrocyclic backbone and the presence of key structural motifs like the thiazoline bend. The existence of a cis-trans amide bond equilibrium adds a layer of conformational complexity that is crucial to consider. This detailed structural knowledge, derived from a powerful combination of NMR spectroscopy and computational modeling, is indispensable for understanding its potent cytotoxicity.[1][9] Furthermore, it provides a validated structural blueprint for the design and synthesis of novel apratoxin analogs and mimetics, paving the way for the development of new anticancer therapeutics with enhanced efficacy and reduced toxicity.[8][10]

References

- 1. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cytotoxic and Antiproliferative Effects of Apratoxin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apratoxin A, a potent cyclodepsipeptide of marine origin, has garnered significant attention within the scientific community for its profound cytotoxic and antiproliferative properties against a broad spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound, with a focus on its direct interaction with the Sec61 translocon, leading to the inhibition of cotranslational translocation. This guide details the downstream cellular consequences, including the induction of G1-phase cell cycle arrest and apoptosis. Furthermore, it presents a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.

Introduction

This compound is a secondary metabolite produced by marine cyanobacteria, notably from the genus Lyngbya.[1][2] Its intricate chemical structure, a hybrid of peptide and polyketide elements, contributes to its potent biological activity.[1] The primary anticancer mechanism of this compound is its ability to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[1][3] This activity stems from its unique mode of action: the inhibition of the biogenesis of secretory and membrane proteins.[4]

Mechanism of Action: Inhibition of Cotranslational Translocation

The principal molecular target of this compound is the Sec61 protein translocation channel, a crucial component of the endoplasmic reticulum (ER) membrane.[4][5] By directly binding to the central subunit, Sec61α, this compound effectively blocks the cotranslational translocation of newly synthesized polypeptides destined for the secretory pathway.[4][5] This blockade is comprehensive and not substrate-selective, affecting a wide range of proteins.[4]

The inhibition of cotranslational translocation leads to a cascade of downstream effects that collectively contribute to the potent cytotoxicity of this compound:

-

Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of numerous RTKs, which are critical for cancer cell proliferation and survival, is halted. This leads to the depletion of key receptors such as EGFR, MET, and others from the cell surface.[6]

-

Inhibition of Growth Factor Secretion: The secretion of corresponding ligands for these RTKs, including growth factors, is also inhibited. This disrupts the autocrine and paracrine signaling loops that drive tumor growth.

-

Induction of Endoplasmic Reticulum Stress: The accumulation of untranslocated proteins in the cytoplasm can lead to ER stress, a condition that can trigger apoptotic pathways.

Below is a diagram illustrating the primary mechanism of this compound.

Cytotoxic and Antiproliferative Activity

This compound and its synthetic analogs exhibit potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines, with IC50 values often in the low to sub-nanomolar range.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives across various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| This compound | Various | Human Tumor Cell Lines | 0.3 - 0.5 |

| Apratoxin D | NCI-H460 | Human Lung Cancer | 2.6 |

| Apratoxin F | NCI-H460 | Human Lung Cancer | 2 |

| Apratoxin G | NCI-H460 | Human Lung Cancer | 14 |

| Apratoxin H | NCI-H460 | Human Lung Carcinoma | 3.4 |

| Apratoxin S4 | HCT116 | Human Colon Cancer | Potent |

| Apratoxin S10 | A498 | Renal Cancer | 3.35 ± 0.34 |

| Huh7 | Hepatocellular Carcinoma | 0.83 ± 0.06 | |

| NCI-H727 | Neuroendocrine Cancer | 2.55 ± 0.19 | |

| PANC-1 | Pancreatic Cancer | 2.75 | |

| EC68 | Patient-Derived Pancreatic | 0.35 | |

| EC46 | Patient-Derived Pancreatic | 0.32 |

Induction of G1-Phase Cell Cycle Arrest

A primary consequence of this compound treatment is the arrest of the cell cycle in the G1 phase.[3] This is largely attributed to the disruption of the synthesis of key regulatory proteins required for the G1 to S phase transition. The inhibition of cotranslational translocation prevents the production of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.

The following diagram illustrates the proposed signaling pathway for this compound-induced G1 cell cycle arrest.

Induction of Apoptosis

In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death.[3] The apoptotic cascade is initiated by the cellular stress caused by the inhibition of protein synthesis and potential ER stress. This leads to the activation of intrinsic apoptotic pathways.

The signaling pathway for this compound-induced apoptosis is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Annexin V Staining Protocol [bdbiosciences.com]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]

The Thiazoline Ring: A Linchpin in the Bioactivity of Apratoxin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Apratoxin A, a potent cyclodepsipeptide of marine origin, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines. Its unique mechanism of action, which involves the inhibition of cotranslational translocation, sets it apart from many conventional chemotherapeutic agents. Central to its molecular architecture and bioactivity is a thiazoline (B8809763) ring, a heterocyclic moiety that plays a critical role in maintaining the conformational rigidity required for target engagement. This technical guide provides a comprehensive analysis of the role of the thiazoline ring in this compound's bioactivity, integrating quantitative data from structure-activity relationship studies, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways affected by this potent natural product.

Introduction: this compound and its Mechanism of Action